Methyl 4-[(phenoxycarbonyl)oxy]benzoate
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Overview
Description
Methyl 4-[(phenoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . It is a solid at room temperature and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a benzoate ester linked to a phenoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(phenoxycarbonyl)oxy]benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The purity of the product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(phenoxycarbonyl)oxy]benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and phenol.
Substitution: The phenoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines and thiols, often under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and phenol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-Hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 4-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-[(phenoxycarbonyl)oxy]benzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the active components, 4-hydroxybenzoic acid and phenol. These components can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar in structure but contains an amino group instead of an ester.
Methyl 2-[(isobutoxycarbonyl)oxy]benzoate: Contains an isobutoxycarbonyl group instead of a phenoxycarbonyl group.
Uniqueness
Methyl 4-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester linkage and the presence of a phenoxycarbonyl group. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
methyl 4-phenoxycarbonyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCZSGUKMVSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345832 |
Source
|
Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-12-1 |
Source
|
Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17175-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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